Opioid Receptor Binding Affinity and Selectivity Profile: Akuammidine vs. Akuammine, Akuammicine, and Akuammigine
In a direct comparative radioligand binding study, akuammidine demonstrated a clear preference for the μ-opioid receptor (μOR) with a Ki of 0.6 μM, compared to δ-opioid (δOR) and κ-opioid (κOR) receptors with Ki values of 2.4 μM and 8.6 μM, respectively [1]. This profile contrasts sharply with that of akuammicine, which exhibited the highest affinity for κOR (Ki 0.2 μM), and akuammigine, which showed little to no binding affinity for opioid receptors [1]. Akuammine displayed a comparable μOR affinity (Ki 0.5 μM) but was functionally an antagonist, unlike akuammidine's agonist profile [1]. This direct head-to-head comparison confirms that akuammidine is the preferred μOR-targeting agonist scaffold among the akuamma alkaloids.
| Evidence Dimension | Opioid receptor binding affinity (Ki, μM) |
|---|---|
| Target Compound Data | μOR: 0.6; δOR: 2.4; κOR: 8.6 |
| Comparator Or Baseline | Akuammine: μOR 0.5; Akuammicine: κOR 0.2; Akuammigine: low/no affinity |
| Quantified Difference | Akuammidine exhibits 4-fold selectivity for μOR over δOR and >14-fold over κOR. Akuammicine is 3-fold more selective for κOR vs. akuammidine's μOR preference. |
| Conditions | Radioligand binding assays using [3H]-DAMGO (μ), [3H]-DPDPE (δ), and [3H]-U69,593 (κ) in guinea pig brain membranes [1]. |
Why This Matters
This quantitative binding data defines akuammidine as the only μOR-preferring agonist among its class, making it essential for studies focused on μOR-mediated analgesia without confounding κOR activity.
- [1] Menzies, J. R. W.; Paterson, S. J.; Duwiejua, M.; Corbett, A. D. Opioid activity of alkaloids extracted from Picralima nitida (fam. Apocynaceae). Eur. J. Pharmacol. 1998, 350 (1), 101–108. View Source
